

Application Note: Quantifying Dihydronovobiocin Activity in Cellular Assays

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Compound of Interest

Compound Name: Dihydronovobiocin

Cat. No.: B3026005

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Audience: Researchers, scientists, and drug development professionals.

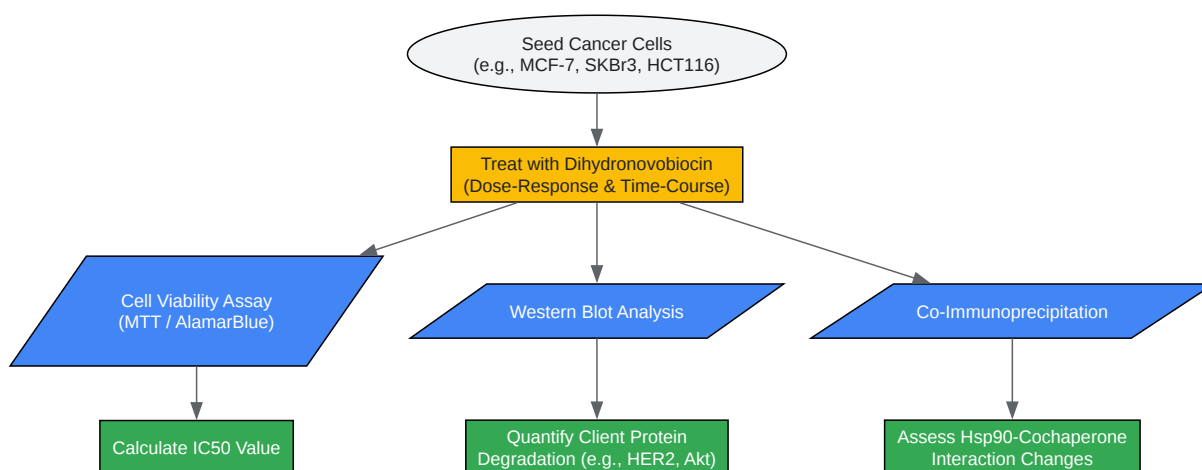
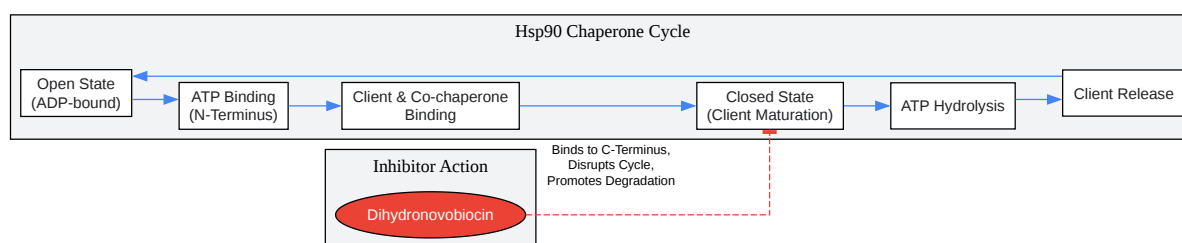
Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1][2][3][4] This makes Hsp90 a compelling target for cancer therapy.[3][5] Hsp90 possesses two key ATP-binding sites: one in the N-terminal domain (NBD) and a second, cryptic site in the C-terminal domain (CTD).[4] While most clinical Hsp90 inhibitors target the NBD, they often induce a pro-survival heat shock response. C-terminal inhibitors offer an alternative mechanism that may circumvent this issue.

Dihydronovobiocin, a derivative of the aminocoumarin antibiotic novobiocin, is an Hsp90 inhibitor that binds to the C-terminal nucleotide-binding pocket.[6][7] By interfering with the C-terminus, **dihydronovobiocin** disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of oncogenic client proteins.[6][7] This application note provides detailed protocols and data presentation guidelines for quantifying the cellular activity of **dihydronovobiocin**.

Mechanism of Action: Hsp90 Chaperone Cycle Inhibition

The Hsp90 chaperone cycle is a dynamic, ATP-dependent process. In its open conformation, Hsp90, often aided by co-chaperones like Hsp70 and Hop, binds to client proteins.[8] ATP binding to the N-terminus triggers a conformational change to a closed, "clamped" state, which is essential for client protein maturation.[6][8] ATP hydrolysis returns Hsp90 to its open state, releasing the folded client. **Dihydronovobiocin** binds to the C-terminal domain, disrupting this cycle and preventing the proper folding and maturation of client proteins, targeting them for degradation.[6][7]



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